Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate
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Overview
Description
tert-Butyl N-[1-(1,2-dihydroxyethyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C10H19NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a cyclopropyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(1,2-dihydroxyethyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl chloroformate with an appropriate amine. One common method is to react tert-butyl chloroformate with 1-(1,2-dihydroxyethyl)cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(1,2-dihydroxyethyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carbamate group.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl groups.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(1,2-dihydroxyethyl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used as a protecting group for amines in peptide synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamate-containing drugs.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(1,2-dihydroxyethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminophenyl)carbamate
Uniqueness: tert-Butyl N-[1-(1,2-dihydroxyethyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it different from other carbamate derivatives and can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[1-(1,2-dihydroxyethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-10(4-5-10)7(13)6-12/h7,12-13H,4-6H2,1-3H3,(H,11,14) |
InChI Key |
BYCBQWGWWOVVPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(CO)O |
Origin of Product |
United States |
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